molecular formula C10H7F3N2O3 B2769817 Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate CAS No. 144456-86-0

Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B2769817
CAS No.: 144456-86-0
M. Wt: 260.172
InChI Key: PRWYPQDZTQIQPV-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate is a complex organic compound belonging to the pyridine family This compound is characterized by the presence of a cyano group, a hydroxy group, and a trifluoromethyl group attached to a pyridine ring, along with an ethyl ester functional group

Mechanism of Action

Target of Action

The primary targets of Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the trifluoromethyl group in the compound can significantly affect its biological activities .

Pharmacokinetics

The presence of the trifluoromethyl group can potentially enhance the compound’s bioavailability and metabolic stability .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. Preliminary studies suggest that the compound may have potential applications in the agrochemical and pharmaceutical industries .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemical entities can affect the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the cyano, hydroxy, and trifluoromethyl groups. The final step involves esterification to introduce the ethyl ester group.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia or amines.

    Introduction of Functional Groups: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts. The hydroxy group is often introduced through hydroxylation reactions, while the trifluoromethyl group can be added using trifluoromethylating agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate can be compared with other pyridine derivatives such as:

    Ethyl 5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate: Lacks the hydroxy group, which may reduce its hydrogen bonding capabilities.

    Ethyl 6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate: Lacks the cyano group, potentially affecting its reactivity and binding properties.

    Ethyl 5-cyano-6-hydroxy-3-methylpyridine-2-carboxylate: The position of the methyl group alters its steric and electronic properties.

The presence of the trifluoromethyl group in this compound is particularly notable, as it imparts unique electronic properties that can enhance its stability and reactivity compared to non-fluorinated analogs.

This compound’s combination of functional groups makes it a versatile molecule with significant potential in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 5-cyano-6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O3/c1-2-18-9(17)6-3-5(4-14)8(16)15-7(6)10(11,12)13/h3H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWYPQDZTQIQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C(=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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